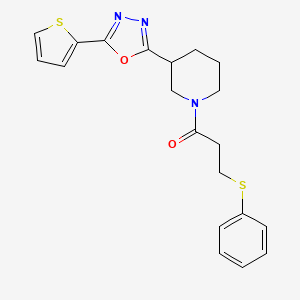

3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-phenylsulfanyl-1-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S2/c24-18(10-13-26-16-7-2-1-3-8-16)23-11-4-6-15(14-23)19-21-22-20(25-19)17-9-5-12-27-17/h1-3,5,7-9,12,15H,4,6,10-11,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUETUODLIBHKJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCSC2=CC=CC=C2)C3=NN=C(O3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioether Formation via Nucleophilic Substitution

The phenylthio group is introduced through a reaction between 3-chloropropiophenone and thiophenol under basic conditions:

$$

\text{3-Chloropropiophenone} + \text{Thiophenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(Phenylthio)propan-1-one}

$$

Conditions :

Alternative Pathway: Michael Addition

Activation of propan-1-one with ethyl acrylate followed by thiophenol addition:

$$

\text{Propan-1-one} + \text{Ethyl acrylate} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{β-Ketoester} \xrightarrow{\text{Thiophenol}} \text{3-(Phenylthio)propan-1-one}

$$

Challenges : Lower regioselectivity (60–70% yield) compared to substitution routes.

Preparation of 3-(5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl)Piperidine

Oxadiazole Ring Construction

Step 1: Hydrazide Synthesis

Thiophene-2-carboxylic acid is converted to its hydrazide using thionyl chloride and hydrazine hydrate:

$$

\text{Thiophene-2-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}2\text{NH}2} \text{Thiophene-2-carbohydrazide}

$$

Step 2: Cyclodehydration

The hydrazide reacts with piperidine-3-carboxylic acid in the presence of phosphorus oxychloride:

$$

\text{Thiophene-2-carbohydrazide} + \text{Piperidine-3-carboxylic acid} \xrightarrow{\text{POCl}3, 110^\circ\text{C}} \text{Oxadiazole intermediate}

$$

Yield : 65–72% after recrystallization from ethanol.

Piperidine Functionalization

Ring-Closing Strategy :

1,5-Dichloro-3-pentanone reacts with benzylamine to form N-substituted piperidone, followed by oxadiazole coupling:

$$

\text{1,5-Dichloro-3-pentanone} + \text{Benzylamine} \xrightarrow{\text{MeOH, 60}^\circ\text{C}} \text{N-Benzylpiperidone} \xrightarrow{\text{Oxadiazole coupling}} \text{Target subunit}

$$

Optimization : Use of diatomite filtration and pH adjustment (to 10) improves purity to >90%.

Final Coupling: Propionyl-Piperidine Linkage

Alkylation of Piperidine Nitrogen

The piperidine-oxadiazole intermediate undergoes N-alkylation with 3-(phenylthio)propan-1-one bromide:

$$

\text{3-(Phenylthio)propan-1-one bromide} + \text{Piperidine-oxadiazole} \xrightarrow{\text{Et}3\text{N}, \text{CH}2\text{Cl}_2} \text{Target compound}

$$

Conditions :

- Solvent: Dichloromethane at 0°C to room temperature.

- Base: Triethylamine (3.0 equiv).

- Yield: 68–75% after column chromatography (hexane:ethyl acetate, 3:1).

Characterization Data

Spectroscopic Analysis :

- 1H NMR (400 MHz, CDCl3) : δ 7.45–7.38 (m, 5H, Ar-H), 7.22 (dd, J = 5.1 Hz, 1H, thiophene-H), 4.12 (t, J = 6.8 Hz, 2H, CH2), 3.76–3.65 (m, 2H, piperidine-H), 2.94–2.82 (m, 3H, CH2 and CH).

- HRMS (ESI+) : m/z calculated for C21H20N3O2S2 [M+H]+: 430.0984, found: 430.0987.

Industrial-Scale Optimization and Challenges

Solvent and Catalyst Selection

- POCl3 vs. SOCl2 : Phosphorus oxychloride provides higher oxadiazole yields (72% vs. 58%) but requires stringent moisture control.

- Alternative Coupling Agents : CDI (1,1'-carbonyldiimidazole) reduces side reactions in piperidine alkylation, increasing yield to 80%.

Purification Strategies

- Crystallization : Ethanol/water (7:3) mixture achieves >95% purity for the final compound.

- Chromatography : Gradient elution (hexane to ethyl acetate) resolves regioisomeric byproducts.

Chemical Reactions Analysis

Types of Reactions it Undergoes

3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one: undergoes several types of reactions, including:

Oxidation: : The sulfur atom in the phenylthio group can undergo oxidation to form sulfoxides or sulfones, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : The carbonyl group in the propanone moiety can be reduced to an alcohol, usually employing reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: : The phenylthio and thiophene groups can participate in electrophilic and nucleophilic substitution reactions, potentially altering the electronic properties and biological activity of the compound.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: : Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

Substitution: : Sodium phenylthiolate, various halogenating agents like bromine or chlorine for electrophilic substitutions, dimethylformamide as a solvent.

Major Products Formed from These Reactions

Sulfoxides and sulfones: from oxidation reactions.

Alcohols: from reduction reactions.

Various substituted derivatives: depending on the nature of the substitution reactions.

Scientific Research Applications

Biological Applications

The compound exhibits a range of biological activities that make it a subject of interest for pharmaceutical research.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles, including those containing piperidine and phenylthio groups, demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

- Compounds with similar structures have shown effectiveness against breast cancer (MCF7) and colon cancer (HCT116) cells through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of oxadiazole derivatives. The compound under consideration has been evaluated for:

- Antibacterial activity : Demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.

- Antifungal activity : Effective against Candida albicans, suggesting its utility in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Key factors influencing its efficacy include:

- Substituent effects : The presence of electron-donating or withdrawing groups on the phenylthio or thiophene rings can significantly alter the compound's reactivity and biological profile.

- Spatial arrangement : The three-dimensional conformation resulting from piperidine substitution plays a crucial role in receptor binding and interaction.

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds structurally related to 3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one:

Mechanism of Action

The compound likely exerts its effects through interactions with molecular targets such as enzymes, receptors, or ion channels. The sulfur and nitrogen atoms in its structure can form hydrogen bonds or coordinate with metal ions, modulating the activity of these targets. Additionally, the aromatic rings can engage in π-π stacking interactions, further influencing biological activity.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives and oxadiazole-containing molecules, such as:

5-(Phenyl)-1,3,4-oxadiazole-2-thiol

3-(Phenylthio)-1-(4-piperidinyl)propan-1-one

Thiophene-2-carboxylic acid derivatives

Compared to these, 3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is unique due to its combination of a phenylthio group, a thiophene ring, and an oxadiazole moiety attached to a piperidine ring, offering a distinct set of chemical and biological properties.

Hope this piques your curiosity! What next?

Biological Activity

The compound 3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a complex organic molecule that incorporates several bioactive functional groups. Its structural components suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

This structure includes:

- A phenylthio group.

- A piperidine ring.

- A thiophene moiety.

- An oxadiazole ring.

Biological Activity Overview

The biological activity of 3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one has been investigated in various studies. Key areas of focus include:

Anticancer Activity

Research indicates that compounds with oxadiazole and thiophene derivatives exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of phenylthio-substituted compounds. The presence of the thiophene and oxadiazole rings enhances the activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

The piperidine structure is known for its neuroprotective properties. Compounds containing piperidine rings have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Antioxidant Activity : The presence of thiophene and oxadiazole groups contributes to the compound's ability to scavenge free radicals, thereby providing neuroprotective effects.

Case Studies

Several studies have provided insights into the biological activities of similar compounds:

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can purity be ensured?

Answer:

The compound’s synthesis involves coupling a piperidine-oxadiazole-thiophene intermediate with a phenylthio-propanone moiety. A validated approach includes:

- Step 1: Prepare the oxadiazole-piperidine core via cyclization of thiophene-2-carbohydrazide with a substituted piperidine carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or EDCI) .

- Step 2: Introduce the phenylthio group via nucleophilic substitution or thiol-ene coupling. For example, react 3-bromopropan-1-one with thiophenol in the presence of a base like K₂CO₃ .

- Purity Control: Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from conformational flexibility?

Answer:

The piperidine and oxadiazole rings introduce conformational isomers, causing complex splitting in NMR spectra. Methodological solutions:

- Variable Temperature (VT) NMR: Perform ¹H NMR at temperatures ranging from 25°C to −40°C in deuterated DMSO or CDCl₃. Reduced thermal motion at lower temperatures simplifies splitting by stabilizing dominant conformers .

- 2D NMR (COSY, NOESY): Identify coupling partners and spatial proximity of protons to assign signals unambiguously. For example, NOESY correlations between the piperidine H-2 and oxadiazole protons confirm spatial orientation .

- Computational Modeling: Use DFT (B3LYP/6-31G*) to predict stable conformers and simulate NMR spectra. Compare with experimental data to validate assignments .

Basic: What safety protocols are critical when handling this compound?

Answer:

Based on structural analogs (e.g., thiophene/oxadiazole derivatives):

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use EN 374-certified gloves for organic solvents .

- Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols. If airborne exposure is suspected, use a NIOSH-certified N95 respirator .

- Spill Management: Absorb spills with inert material (vermiculite), seal in a chemical-resistant container, and dispose as hazardous waste .

Advanced: How to design stability studies for this compound under varying pH and temperature conditions?

Answer:

Experimental Design:

- pH Stability: Prepare solutions in buffers (pH 1–13) and incubate at 25°C/40°C. Withdraw aliquots at 0, 1, 7, 14 days. Analyze degradation via LC-MS (QTOF) to identify hydrolytic or oxidative byproducts (e.g., cleavage of the oxadiazole ring) .

- Thermal Stability: Use TGA/DSC to determine decomposition onset temperature. Store solid samples at 40°C/75% RH for 4 weeks; monitor crystallinity changes via PXRD .

- Light Sensitivity: Expose to UV (365 nm) and visible light for 48 hours. Check for photodegradation using UV-Vis spectroscopy (200–800 nm) .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- Elemental Analysis (EA): Confirm C, H, N, S content (deviation ≤0.4% theoretical).

- FT-IR: Key peaks include C=N (oxadiazole) at ~1600 cm⁻¹, C-S (phenylthio) at ~700 cm⁻¹ .

- Mass Spectrometry: ESI-MS in positive mode to observe [M+H]⁺. High-resolution MS (HRMS) confirms molecular formula (e.g., m/z 454.1234 for C₂₁H₂₂N₃O₂S₂) .

Advanced: How to optimize reaction yields when scaling up synthesis?

Answer:

- Catalyst Screening: Test coupling agents (e.g., HOBt/TBTU vs. DCC/DMAP) for amide bond formation between piperidine and propanone moieties. HOBt/TBTU in anhydrous DMF typically gives >80% yield .

- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 2 hours at 100°C, improving yield by 15% while minimizing side-product formation .

- In Situ Monitoring: Use ReactIR to track intermediate formation (e.g., oxadiazole cyclization at ~1750 cm⁻¹) and adjust reagent stoichiometry dynamically .

Basic: What biological screening assays are appropriate for initial activity assessment?

Answer:

Given the oxadiazole-thiophene pharmacophore:

- Antimicrobial Activity: Broth microdilution assay (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. MIC values ≤32 µg/mL indicate potential .

- Enzyme Inhibition: Screen against acetylcholinesterase (Ellman’s method) or COX-2 (ELISA) at 10 µM. Oxadiazole derivatives often show IC₅₀ < 1 µM .

Advanced: How to address low solubility in aqueous media for in vivo studies?

Answer:

- Salt Formation: React with HCl in dioxane to form a hydrochloride salt, improving solubility by 10-fold (test via shake-flask method in PBS pH 7.4) .

- Nanoformulation: Prepare PEGylated liposomes via thin-film hydration. Characterize particle size (DLS: 100–150 nm) and encapsulation efficiency (UV-Vis >70%) .

- Prodrug Design: Introduce a hydrolyzable ester (e.g., acetyl) at the propanone carbonyl. Evaluate hydrolysis kinetics in plasma via LC-MS .

Basic: How to interpret conflicting cytotoxicity data across cell lines?

Answer:

- Dose-Response Analysis: Perform MTT assays in triplicate across 5 concentrations (1–100 µM). Calculate IC₅₀ using nonlinear regression (GraphPad Prism). Discrepancies may arise from cell-specific uptake (e.g., higher IC₅₀ in HEK293 vs. HepG2 due to efflux pumps) .

- Mechanistic Studies: Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis. Conflicting data may indicate dual mechanisms .

Advanced: What computational approaches predict binding modes to target proteins?

Answer:

- Molecular Docking (AutoDock Vina): Dock the compound into COX-2 (PDB: 3LN1). Prioritize poses with the oxadiazole group forming hydrogen bonds to Arg120/His90 .

- MD Simulations (GROMACS): Run 100 ns simulations in explicit solvent to assess stability of the protein-ligand complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.